molecular formula C7H8BrNS B1382306 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole CAS No. 1558007-96-7

5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole

Cat. No.: B1382306
CAS No.: 1558007-96-7
M. Wt: 218.12 g/mol
InChI Key: MKTQLOHLMJHKMW-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are key components in various drugs and biologically active agents . This compound features a thiazole ring substituted with a bromine atom, a methyl group, and a prop-1-en-2-yl group, making it a unique and versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH). This reaction results in the formation of an ester compound during the early stage of synthesis . The reaction conditions include refluxing the mixture at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties. For example, substitution of the bromine atom with an amino group can lead to the formation of amino-thiazole derivatives with potential pharmaceutical applications .

Scientific Research Applications

5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole and its derivatives involves interaction with specific molecular targets and pathways. For example, thiazole derivatives can inhibit enzymes or receptors involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the prop-1-en-2-yl group allows for specific interactions and reactivity that are not observed in other thiazole derivatives .

Properties

IUPAC Name

5-bromo-4-methyl-2-prop-1-en-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-4(2)7-9-5(3)6(8)10-7/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQLOHLMJHKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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